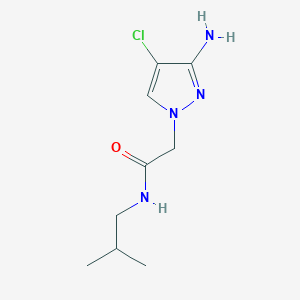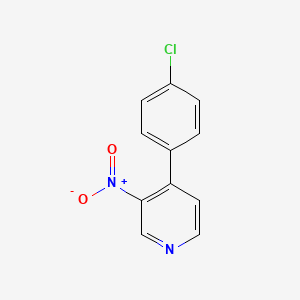
4-(4-Chlorophenyl)-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group at the third position and a chlorophenyl group at the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-nitropyridine can be achieved through several synthetic routes. One common method involves the nitration of 4-(4-Chlorophenyl)pyridine. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Another method involves the coupling of 4-chlorobenzene diazonium salt with 3-nitropyridine. This reaction is typically carried out in the presence of a copper catalyst and under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 4-(4-Chlorophenyl)-3-aminopyridine.
Substitution: 4-(4-Aminophenyl)-3-nitropyridine or 4-(4-Thiophenyl)-3-nitropyridine.
Oxidation: 4-(4-Chlorophenyl)-3-nitrosopyridine.
科学研究应用
4-(4-Chlorophenyl)-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of dyes and pigments, as well as in the production of agrochemicals.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorophenyl group can participate in hydrophobic interactions with proteins and enzymes, affecting their function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)-3-aminopyridine: Similar structure but with an amino group instead of a nitro group.
4-(4-Bromophenyl)-3-nitropyridine: Similar structure but with a bromine atom instead of chlorine.
4-(4-Methylphenyl)-3-nitropyridine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)-3-nitropyridine is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C11H7ClN2O2 |
|---|---|
分子量 |
234.64 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-3-nitropyridine |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-3-1-8(2-4-9)10-5-6-13-7-11(10)14(15)16/h1-7H |
InChI 键 |
PFHJQUNPYGQGMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



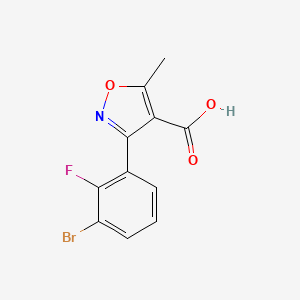
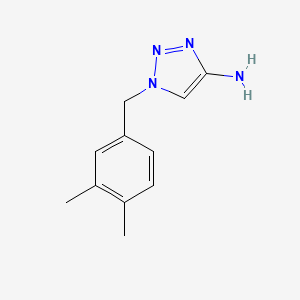

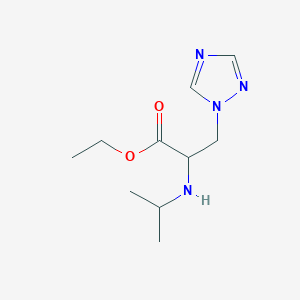
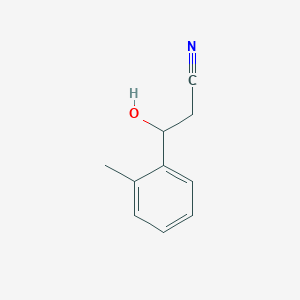
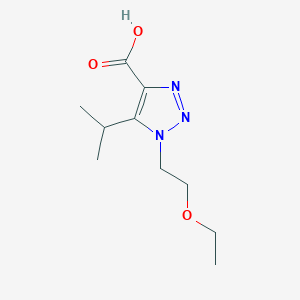
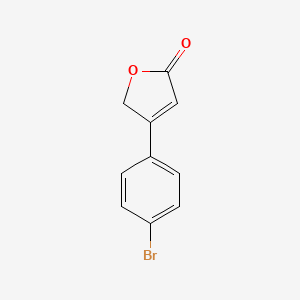

![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)
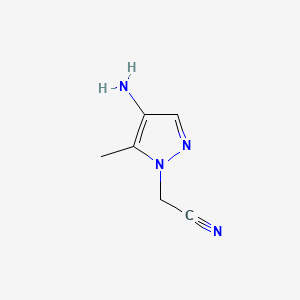
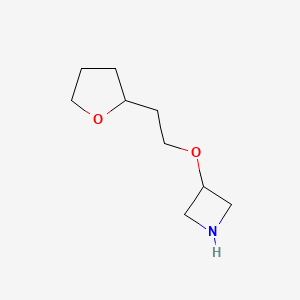
![[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15326400.png)
